2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide
Overview
Description
2-(Dimethoxymethyl)-N'-hydroxybenzenecarboximidamide, commonly referred to as DMMHBC, is an organic compound with a wide range of potential applications in the areas of synthetic organic chemistry, medicinal chemistry, and biochemistry. DMMHBC is a derivative of benzoic acid, and is composed of two methoxy groups and two carboxylic acid groups attached to a benzene ring. DMMHBC has been found to have a number of properties that make it useful in a variety of applications, including its high solubility in organic solvents, its low toxicity, and its low cost.
Scientific Research Applications
Antiviral Properties
The compound 5-(dimethoxymethyl)-2'-deoxyuridine, related to 2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide, has been reported to have significant antiviral activity against orthopoxviruses, such as the vaccinia virus and cowpox virus. This activity is attributed to the dimethyl gem diether moiety and is not related to the decomposition to 5-formyl-2'-deoxyuridine. The compound's stability and hydrophilic nature at the 5-position side chain contribute to its antiviral effects (Fan et al., 2006).
Receptor Interaction and Binding Affinity
Although not directly on 2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide, studies on related compounds indicate that modifications such as the N-2-methoxybenzyl substitution can significantly influence the binding affinity at various receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. This structural modification can also affect the compound's ability to act as a receptor agonist, potentially leading to strong hallucinogenic effects similar to those of LSD (Rickli et al., 2015).
Synthetic Applications in Chemistry
2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide-related compounds are used in various synthetic applications in chemistry. For example, they are used in the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes through regioselective reductive electrophilic substitution and Pd-catalyzed cross-coupling reactions (Azzena et al., 1993). They also find application in coupling reactions to form symmetric oligo-DNA dimers for polymeric supramolecular assemblies (Ohya et al., 1996).
Mechanism of Action
Target of Action
Similar compounds often target specific proteins or enzymes within cells, altering their function and leading to changes in cellular behavior .
Mode of Action
Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s conformation and function .
Biochemical Pathways
Many compounds influence multiple pathways, leading to a cascade of downstream effects .
Pharmacokinetics
These properties significantly impact a compound’s bioavailability, determining how much of the compound reaches its target sites .
Result of Action
It has been reported that a similar compound, an anthraquinone derivative, showed strong inhibitory activities against methicillin-resistant staphylococcus aureus (mrsa) .
properties
IUPAC Name |
2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(15-2)8-6-4-3-5-7(8)9(11)12-13/h3-6,10,13H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXXDFSWOCZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1C(=NO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1/C(=N\O)/N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide | |
CAS RN |
1306753-75-2 | |
Record name | Benzenecarboximidamide, 2-(dimethoxymethyl)-N-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306753-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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